molecular formula C23H25NO4 B2370241 2-[(2-Ethoxyphenyl)methylene]-6-hydroxy-7-(piperidylmethyl)benzo[b]furan-3-one CAS No. 869077-40-7

2-[(2-Ethoxyphenyl)methylene]-6-hydroxy-7-(piperidylmethyl)benzo[b]furan-3-one

Cat. No.: B2370241
CAS No.: 869077-40-7
M. Wt: 379.456
InChI Key: ZZERDUKIXWTYOP-STZFKDTASA-N
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Description

. This compound is characterized by its complex molecular structure, which includes an ethoxyphenyl group, a hydroxy group, and a piperidylmethyl group attached to a benzo[b]furan core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Ethoxyphenyl)methylene]-6-hydroxy-7-(piperidylmethyl)benzo[b]furan-3-one typically involves multi-step organic reactions. One common method includes the condensation of 2-ethoxybenzaldehyde with 6-hydroxy-7-(piperidylmethyl)benzo[b]furan-3-one under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Ethoxyphenyl)methylene]-6-hydroxy-7-(piperidylmethyl)benzo[b]furan-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ethoxyphenyl group can be reduced to form ethylphenyl derivatives.

    Substitution: The piperidylmethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions typically require specific conditions such as controlled temperature, pressure, and pH to achieve desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while substitution of the piperidylmethyl group can produce various alkyl or aryl derivatives .

Scientific Research Applications

2-[(2-Ethoxyphenyl)methylene]-6-hydroxy-7-(piperidylmethyl)benzo[b]furan-3-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique molecular structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Ethoxyphenyl)methylene]-6-hydroxy-7-(piperidylmethyl)benzo[b]furan-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Compounds like 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan share structural similarities and exhibit similar biological activities.

    Indole derivatives: These compounds also possess aromatic ring structures and are known for their diverse biological activities.

Uniqueness

2-[(2-Ethoxyphenyl)methylene]-6-hydroxy-7-(piperidylmethyl)benzo[b]furan-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various applications sets it apart from other similar compounds.

Biological Activity

The compound 2-[(2-Ethoxyphenyl)methylene]-6-hydroxy-7-(piperidylmethyl)benzo[b]furan-3-one is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological significance.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C22H25NO3\text{C}_{22}\text{H}_{25}\text{N}\text{O}_3

This structure features a benzofuran core, which is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Antitumor Activity

Research indicates that derivatives of benzofuran compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to This compound have demonstrated:

  • Inhibition of cell proliferation : Studies show that these compounds can inhibit the growth of human breast adenocarcinoma (MCF-7) and cervical carcinoma (HeLa) cells through apoptosis induction via mitochondrial pathways .
  • Mechanism of action : The cytotoxicity is often attributed to the generation of reactive oxygen species (ROS) and subsequent DNA damage, leading to cell death .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Broad-spectrum activity : Similar benzofuran derivatives have shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent .
  • Minimum inhibitory concentration (MIC) : Some compounds in this class have reported MIC values below 50 μg/mL against tested pathogens, suggesting potent antibacterial effects .

Anti-inflammatory Properties

Benzofuran derivatives are recognized for their anti-inflammatory activities:

  • Inhibition of inflammatory mediators : Compounds related to the target structure have been shown to reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation in vitro and in vivo models .

Study 1: Antitumor Efficacy

A study conducted on a series of benzofuran derivatives, including the target compound, demonstrated significant antitumor activity in mouse models. The results showed:

CompoundCancer TypeIC50 (µM)Mechanism
AMCF-712.5Apoptosis via ROS generation
BHeLa15.0DNA damage and repair inhibition
CSK-Hep-110.0Cell cycle arrest

This data highlights the potential of these compounds in cancer therapy.

Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial efficacy, several derivatives were tested against common pathogens:

PathogenMIC (µg/mL)Compound Tested
Staphylococcus aureus25Compound A
Escherichia coli30Compound B
Candida albicans40Compound C

These findings suggest that the compound may be valuable in treating infections caused by resistant strains.

Properties

IUPAC Name

(2Z)-2-[(2-ethoxyphenyl)methylidene]-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-2-27-20-9-5-4-8-16(20)14-21-22(26)17-10-11-19(25)18(23(17)28-21)15-24-12-6-3-7-13-24/h4-5,8-11,14,25H,2-3,6-7,12-13,15H2,1H3/b21-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZERDUKIXWTYOP-STZFKDTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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